

(13E)-Oxacyclohexadec-13-en-2-one chemical properties

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Compound of Interest

Compound Name: Oxacyclohexadec-13-en-2-one,
(13E)-

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An In-depth Technical Guide on the Chemical Properties of (13E)-Oxacyclohexadec-13-en-2-one

Introduction

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds characterized by a large ring containing an ester functional group.[1] These molecules are of significant interest in various scientific fields, particularly in fragrance chemistry, where they are valued for their musk-like scents.[2][3] The 16-membered ring structure and the presence of a carbon-carbon double bond with (E)-stereochemistry impart specific conformational properties that influence its physical and chemical behavior, as well as its biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and toxicological profile of (13E)-Oxacyclohexadec-13-en-2-one, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(13E)-Oxacyclohexadec-13-en-2-one is a compound with the molecular formula $C_{15}H_{26}O_2$ and a molecular weight of 238.37 g/mol.[4] Its physical state can range from a colorless to pale yellow liquid to a solid.[2][3] It is soluble in alcohol but has very low solubility in water.[2][3]

General Properties

Property	Value	Reference
IUPAC Name	(13E)-1-Oxacyclohexadec-13-en-2-one	[2]
Synonyms	(E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one	[2][3]
CAS Number	4941-78-0	[2][4]
Molecular Formula	C ₁₅ H ₂₆ O ₂	[4]
Molecular Weight	238.37 g/mol	[4]
Appearance	Colorless to pale yellow liquid/solid	[2][3]
Odor	Musk	[2][3][5]

Physicochemical Data

Property	Value	Reference
Boiling Point	383.00 to 384.00 °C @ 760.00 mm Hg	[2][3]
Flash Point	161.2 °C (322.0 °F)	[2][4]
Vapor Pressure	4.31E-06 mmHg @ 25°C	[4]
Density	~0.9 g/cm ³	[4]
Water Solubility	1.859 mg/L @ 25 °C (estimated)	[2][3]
logP (o/w)	~5.060 (estimated)	[2]

Chemical Reactivity and Synthesis

The reactivity of (13E)-Oxacyclohexadec-13-en-2-one is primarily dictated by its two key functional groups: the lactone (cyclic ester) and the alkene (carbon-carbon double bond).[1]

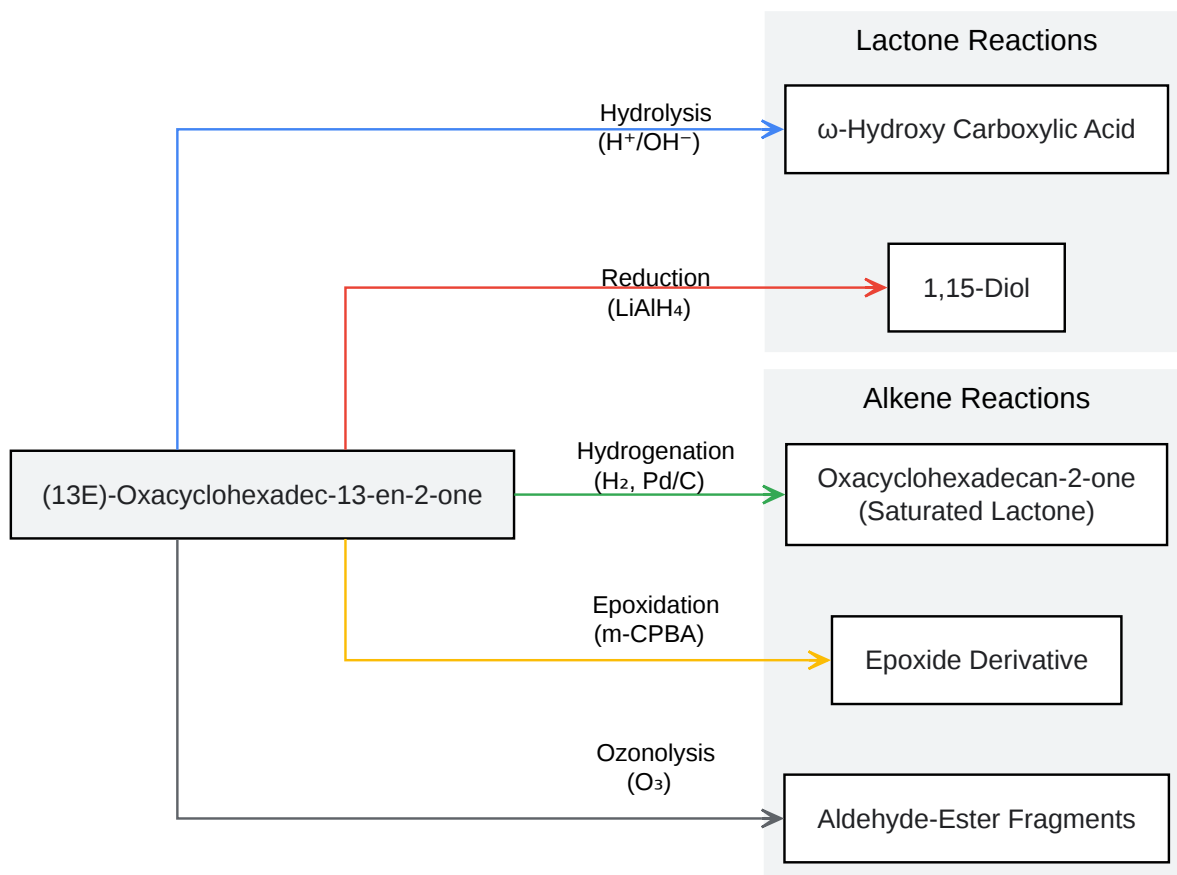
Reactions of the Lactone Group

- Hydrolysis: The ester bond can be cleaved through acid- or base-catalyzed hydrolysis to yield the corresponding linear ω -hydroxy carboxylic acid.[\[1\]](#)
- Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH_4), can reduce the ester group to form the corresponding 1,15-dihydropentadec-13-ene.[\[1\]](#)

Reactions of the Alkene Group

The (13E)-double bond is susceptible to a variety of addition and cleavage reactions.[\[1\]](#)[\[6\]](#)

- Catalytic Hydrogenation: The double bond can be reduced to a single bond using a metal catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas, yielding the saturated macrocycle, oxacyclohexadecan-2-one.[\[6\]](#)
- Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide at the C13-C14 position.[\[6\]](#)
- Ozonolysis: Oxidative cleavage of the double bond with ozone (O_3), followed by a workup, can break the ring and produce smaller, functionalized linear molecules, such as an aldehyde and an ester-aldehyde.[\[6\]](#)
- Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) can lead to the formation of a diol or further oxidative cleavage of the double bond. The compound is noted to be susceptible to oxidation, particularly under alkaline conditions.[\[6\]](#)



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Caption: Key chemical reactions of (13E)-Oxacyclohexadec-13-en-2-one.

Experimental Protocols

While specific, detailed protocols for (13E)-Oxacyclohexadec-13-en-2-one are proprietary or scattered in patent literature, the following are generalized methodologies for the key transformations described.

General Protocol for Catalytic Hydrogenation

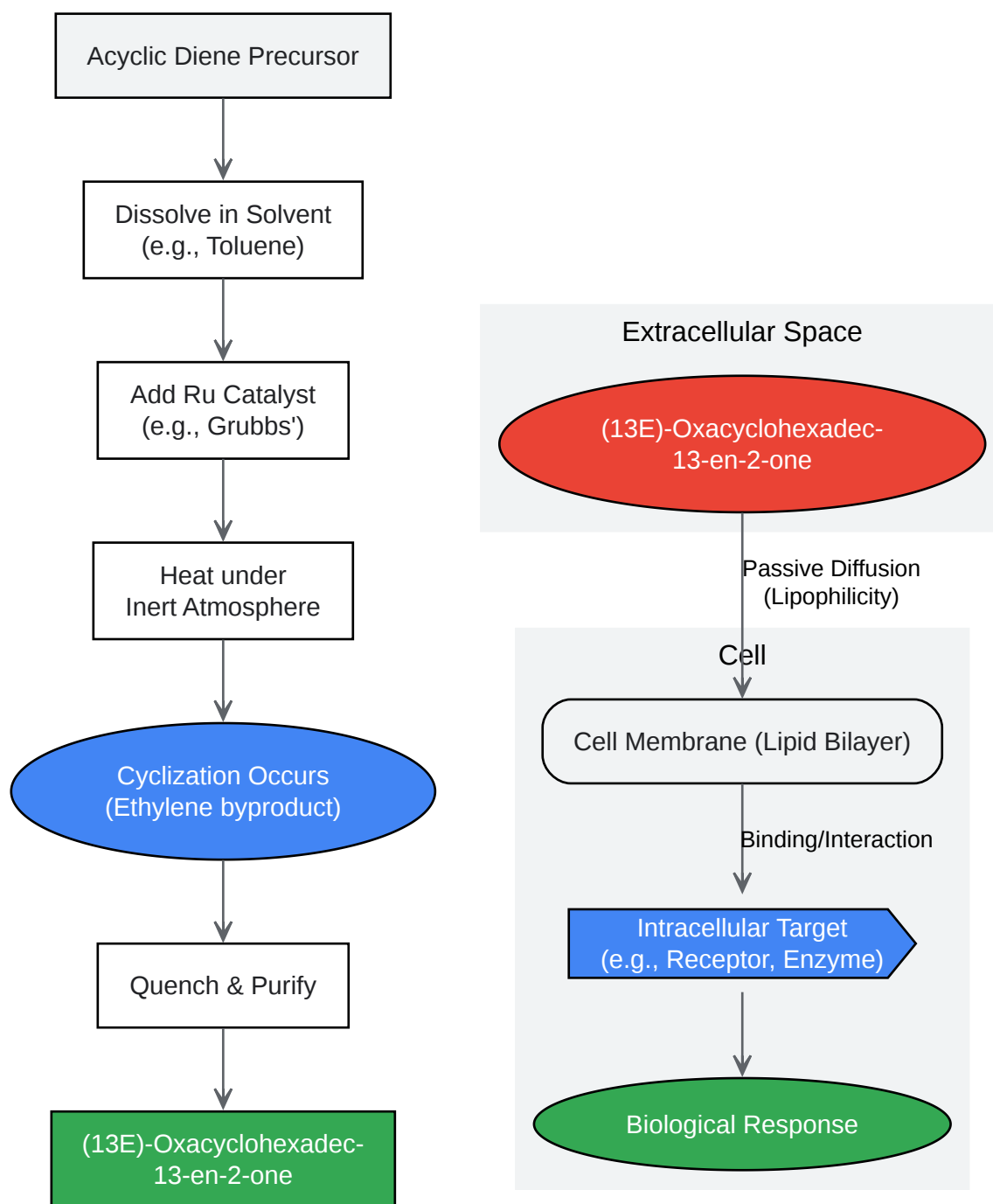
- Setup: A solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a reaction vessel.

- **Catalyst Addition:** A catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight) is added to the solution.
- **Hydrogenation:** The vessel is purged and filled with hydrogen gas (H₂), often using a balloon or a Parr hydrogenator apparatus, and stirred vigorously.
- **Monitoring:** The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude saturated product, oxacyclohexadecan-2-one, which can be purified by chromatography or distillation.

General Protocol for Ring-Closing Metathesis (RCM) Synthesis

The industrial synthesis of similar macrocyclic musks often employs Ring-Closing Metathesis (RCM).^[6] This involves an acyclic diene precursor that is cyclized using a ruthenium-based catalyst.

- **Precursor Preparation:** A linear ester with terminal alkene groups at appropriate positions is synthesized.
- **Cyclization:** The diene precursor is dissolved in a non-polar solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon). A Grubbs' or Hoveyda-Grubbs' catalyst is added.
- **Reaction:** The mixture is typically heated to facilitate the ring-closing reaction, which releases ethylene gas.
- **Monitoring and Workup:** The reaction is monitored for the formation of the macrocycle. Once complete, the catalyst is quenched or removed, and the solvent is evaporated. The resulting macrocyclic lactone is then purified.



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